molecular formula C15H15FN2O4S B11338691 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11338691
M. Wt: 338.4 g/mol
InChI Key: OUXVAYQPBYABCA-UHFFFAOYSA-N
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Description

“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a fluoromethylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the thiolane ring, followed by the introduction of the fluoromethylphenyl group and the oxazole ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluoromethylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the fluoromethylphenyl group suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” may be investigated for its therapeutic potential. Its structure suggests it could have activity against certain diseases, and it may be developed into a pharmaceutical agent.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethylphenyl group could enhance binding affinity, while the oxazole ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” include other oxazole derivatives, thiolane-containing compounds, and fluoromethylphenyl compounds. Examples include:

  • Oxazole derivatives like 2,5-dimethyl-1,3-oxazole
  • Thiolane-containing compounds like thiolane-3-carboxylic acid
  • Fluoromethylphenyl compounds like 4-fluoro-3-methylphenylamine

Uniqueness

What sets “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE” apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H15FN2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H15FN2O4S/c1-9-2-3-10(6-12(9)16)14-7-13(18-22-14)15(19)17-11-4-5-23(20,21)8-11/h2-3,6-7,11H,4-5,8H2,1H3,(H,17,19)

InChI Key

OUXVAYQPBYABCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3CCS(=O)(=O)C3)F

Origin of Product

United States

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